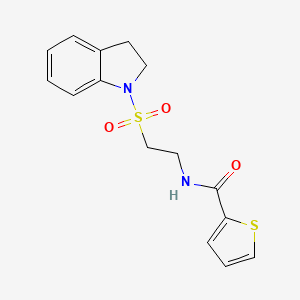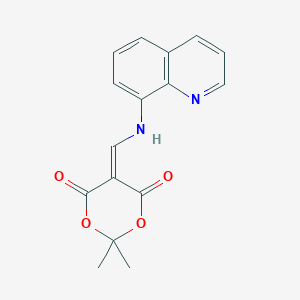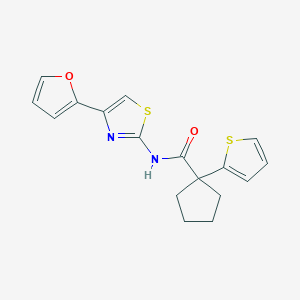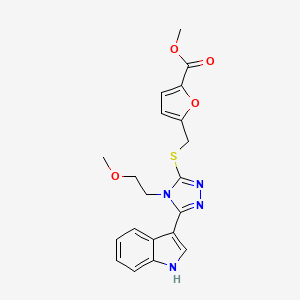![molecular formula C16H15F2N5O2 B2497707 [3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006445-08-4](/img/structure/B2497707.png)
[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of complex pyrazole derivatives involves strategic cyclization and nucleophilic substitution reactions. A similar compound, detailed through the synthesis of pyrazole derivatives, highlights methodologies that could be applicable to our compound of interest. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to ensure the formation of the desired molecular architecture (Li-qun Shen et al., 2012).
Molecular Structure Analysis Molecular structure determination is crucial for understanding the reactivity and properties of complex molecules. For compounds like “[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid,” X-ray crystallography and computational studies, such as density functional theory (DFT) calculations, provide insights into their molecular geometry, bond lengths, angles, and overall conformation, which are essential for predicting reactivity and interactions with other molecules (Li-qun Shen et al., 2012).
Chemical Reactions and Properties The chemical reactivity of pyrazole derivatives is influenced by the presence of functional groups that can undergo various organic reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. For example, acetic acid-catalyzed cyclization reactions have been explored for the synthesis of related structures, indicating the versatility and reactivity of such compounds in creating cyclic structures with potential biological activities (Yuhang Xue et al., 2023).
Physical Properties Analysis The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. While specific data on “[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” are not directly available, analogous studies on pyrazole derivatives provide a framework for understanding how structural features affect these properties, with emphasis on the stability, solubility, and crystal packing influenced by intermolecular interactions (Li-qun Shen et al., 2012).
Chemical Properties Analysis The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, can be inferred from the functional groups present in the molecule. For pyrazole derivatives, the presence of acetic acid moiety, cyclopropyl, and difluoromethyl groups contribute to their unique chemical behavior, such as susceptibility to hydrolysis, oxidation, and participation in coupling reactions (Yuhang Xue et al., 2023).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and chemistry of hexasubstituted pyrazolines, including compounds structurally similar to the one , have been extensively studied. Baumstark et al. (2013) focus on synthesizing highly substituted pyrazolines, which are key starting materials for the development of unique series of compounds. These compounds serve as precursors for further synthesis of hexasubstituted cyclopropanes and other derivatives, demonstrating the chemical versatility and reactivity of such complex structures (Baumstark, Vásquez, & Mctush-Camp, 2013).
Biological Applications
Although not directly related to [3−cyclopropyl−4−(difluoromethyl)−6−(1−methyl−1H−pyrazol−4−yl)−1H−pyrazolo[3,4−b]pyridin−1−yl]aceticacid, Khojasteh et al. (2011) review the importance of cytochrome P450 (CYP) enzymes in drug metabolism, highlighting the necessity of understanding the metabolism of structurally diverse drugs to predict drug-drug interactions. This study underscores the significance of research on complex molecules for pharmaceutical development (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Kinase Inhibition
Wenglowsky (2013) discusses the versatility of pyrazolo[3,4-b]pyridine scaffolds in the design of kinase inhibitors, a category into which the compound might fall. These scaffolds can bind to kinases in multiple modes, making them critical for the development of selective kinase inhibitors for therapeutic applications (Wenglowsky, 2013).
Mécanisme D'action
While the exact mechanism of action of this compound is not specified in the search results, it is mentioned that the compound can be used in the preparation of difluoromethyl pyrazole amide compounds, which can act as succinate dehydrogenase inhibitors . Succinate dehydrogenase is an enzyme involved in the citric acid cycle, and its inhibition can have significant effects on cellular metabolism.
Propriétés
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O2/c1-22-6-9(5-19-22)11-4-10(15(17)18)13-14(8-2-3-8)21-23(7-12(24)25)16(13)20-11/h4-6,8,15H,2-3,7H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPZYDNOIOEWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)
![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2497628.png)

![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)
![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)

